![molecular formula C7H9NO3 B1382425 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 98547-52-5](/img/structure/B1382425.png)
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione
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Description
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as CX-516, is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is a compound with the molecular formula C7H9NO3 .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione consists of a five-membered oxazolidine ring substituted by a cyclopropyl group and a methyl group at position 5 . The molecular weight of this compound is 155.15 g/mol.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione is explored for its potential as a building block for the synthesis of various pharmacologically active molecules. Its oxazolidine ring can serve as a scaffold for the development of new drugs, particularly due to its structural similarity to the clinically used oxazolidinone antibiotics .
Agriculture
This compound may be utilized in the agricultural sector for the development of novel agrochemicals. Its unique structure could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without affecting crops or the environment .
Material Science
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione: has potential applications in material science, especially in the creation of polymers with specific properties. The oxazolidine ring can be incorporated into polymer chains to alter their thermal stability, rigidity, or biodegradability .
Environmental Science
In environmental science, this compound’s derivatives could be investigated for their ability to break down pollutants or as indicators of environmental quality. Its reactivity and stability under various conditions make it a candidate for environmental monitoring and remediation strategies .
Biochemistry
The compound is of interest in biochemistry for its role in enzyme inhibition studies. It can be used to design inhibitors that mimic the transition state of enzymatic reactions, providing insights into enzyme mechanisms and aiding in the development of new therapeutic agents .
Pharmacology
Pharmacologically, 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione could be investigated for its efficacy in modulating biological pathways. Its structural features might interact with various receptors or enzymes, leading to potential applications in treating diseases or disorders .
properties
IUPAC Name |
5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(4-2-3-4)5(9)8-6(10)11-7/h4H,2-3H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBHOJOKOMWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione |
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